molecular formula C18H24N2O B1385698 N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine CAS No. 356532-48-4

N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine

Cat. No. B1385698
CAS RN: 356532-48-4
M. Wt: 284.4 g/mol
InChI Key: DTSXWDNQWJERTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine, commonly referred to as DEPBD, is an organic compound with a wide range of applications in both scientific research and industrial applications. DEPBD is a colorless, water-soluble compound with a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes. In addition, DEPBD has been used in a range of scientific research applications, from biochemistry to physiology.

Mechanism of Action

DEPBD is an organic compound that acts as a reagent in a variety of laboratory experiments. It is a colorless, water-soluble compound that has a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes.
Biochemical and Physiological Effects
DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs. In addition, DEPBD has been used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

DEPBD has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of DEPBD is its low melting point, which allows it to be used in a variety of experiments. Additionally, DEPBD is a water-soluble compound, making it an ideal choice for experiments that require the use of water-soluble reagents. Furthermore, DEPBD is a highly reactive compound, making it an excellent choice for use in a variety of synthetic processes. However, DEPBD is also a relatively unstable compound, which can lead to unwanted side reactions in some experiments.

Future Directions

The future of DEPBD is likely to be a bright one, as the compound has a wide range of applications in both scientific research and industrial applications. In the future, DEPBD may be used in a variety of new scientific research applications, such as the study of drug-receptor interactions and the development of new drugs. Additionally, DEPBD may be used in a variety of industrial applications, such as the synthesis of new chemicals and the development of new materials. Finally, DEPBD may be used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.

Scientific Research Applications

DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used as a reagent in a variety of experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In pharmacology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs.

properties

IUPAC Name

4-N,4-N-diethyl-1-N-(2-phenoxyethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-15-21-18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSXWDNQWJERTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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